2,3,5-Trimethacarb-d3

Analytical Chemistry LC-MS/MS Residue Analysis

This certified d3 isotopologue is mandatory for validated LC-MS/MS methods quantifying the obsolete insecticide 2,3,5-trimethylphenyl methylcarbamate. Unlike the unlabeled native compound, it provides a +3 Da mass shift for unambiguous MRM differentiation while co-eluting with the analyte, correcting for ion suppression, recovery losses, and instrument drift. In-house deuteration is impractical; procurement of this ISO 33405-compliant standard is the only reliable route to accredited regulatory residue analysis, isomer-specific metabolism studies, and proficiency testing.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 12407-86-2
Cat. No. B3418444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trimethacarb-d3
CAS12407-86-2
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)OC(=O)NC)C)C
InChIInChI=1S/C11H15NO2/c1-7-5-8(2)9(3)10(6-7)14-11(13)12-4/h5-6H,1-4H3,(H,12,13)
InChIKeyNYOKZHDTNBDPOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trimethacarb-d3 Procurement Guide: Deuterated Analytical Standard for Carbamate Pesticide Research


2,3,5-Trimethacarb-d3 (CAS 12407-86-2) is the deuterium-labeled analog of 2,3,5-trimethylphenyl methylcarbamate, a major constituent of the obsolete carbamate insecticide trimethacarb [1]. As a stable isotope-labeled internal standard, it is specifically engineered for quantitative analysis via LC-MS/MS or GC-MS, enabling precise correction for matrix effects and instrument variability that plague native pesticide residue quantification . The compound is a deuterated phenyl methylcarbamate ester with three deuterium atoms incorporated at the N-methyl position (C₁₁H₁₂D₃NO₂, MW 196.26) .

Why Non-Deuterated 2,3,5-Trimethacarb Cannot Replace the d3 Isotopologue in Quantitative Residue Analysis


The non-deuterated parent compound (2,3,5-trimethylphenyl methylcarbamate) cannot be substituted for the d3 isotopologue in quantitative LC-MS/MS workflows due to fundamental analytical requirements . In electrospray ionization (ESI), the native compound and its deuterated internal standard exhibit distinct precursor and product ion masses (typically +3 Da difference for the d3 label), which is essential for multiple reaction monitoring (MRM) to distinguish the analyte from the internal standard . Additionally, the deuterium label ensures near-identical chromatographic retention time and ionization efficiency, allowing the internal standard to correct for matrix suppression/enhancement effects, recovery losses during sample preparation, and instrument drift—capabilities that the unlabeled compound, which co-elutes and co-ionizes with the target analyte, cannot provide [1]. In-house synthesis of a deuterated standard is impractical for most laboratories, making procurement of certified 2,3,5-Trimethacarb-d3 the only reliable path to validated quantitative methods [1].

Quantitative Evidence for Selecting 2,3,5-Trimethacarb-d3: Analytical Performance and Comparator Data


Isotopic Purity and Mass Shift: Enabling Unambiguous MRM Detection vs. Native Compound

The d3 label provides a +3 Da mass shift relative to the native compound (C11H15NO2, MW 193.24 vs. C11H12D3NO2, MW 196.26) . This mass difference is critical for establishing distinct MRM transitions, ensuring that the internal standard signal does not interfere with the analyte signal in complex matrices such as plant extracts or soil samples .

Analytical Chemistry LC-MS/MS Residue Analysis

Isomer-Specific Quantification: Differentiating the 2,3,5-Isomer in Commercial Trimethacarb Mixtures

Commercial trimethacarb is a reaction product containing a defined ratio of two isomers: 3,4,5-trimethylphenyl methylcarbamate and 2,3,5-trimethylphenyl methylcarbamate, with the 3,4,5-isomer present at 3.5 to 5 parts by mass for every 1 part of the 2,3,5-isomer [1]. This means the 2,3,5-isomer constitutes only 16.7% to 22.2% of the total active ingredient by mass [1]. 2,3,5-Trimethacarb-d3 provides isomer-specific quantification, enabling laboratories to independently verify the compositional ratio in technical material or track the differential environmental fate of each isomer [2].

Pesticide Analysis Isomer Discrimination Regulatory Compliance

Differential Mammalian Toxicity: Isomer-Specific Acute Oral LD50 Values in Rat

The two constituent isomers of trimethacarb exhibit distinct acute oral toxicity profiles in rat models. The 2,3,5-isomer (Landrin B) has a reported acute oral LD50 of 130 mg/kg , whereas the 3,4,5-isomer (Landrin A) has a reported LD50 range of 175–225 mg/kg . This 1.3- to 1.7-fold difference in acute toxicity underscores the necessity of isomer-specific analytical standards for accurate hazard characterization and risk assessment.

Toxicology Risk Assessment Regulatory Science

Deuterium Incorporation Rate Verification: Ensuring Method Accuracy via Certified Isotopic Enrichment

Quantitative accuracy of LC-MS/MS methods using deuterated internal standards is directly dependent on the isotopic enrichment of the standard. Incomplete deuteration or isotopic impurity leads to signal overlap at the analyte MRM transition, causing systematic quantification bias [1]. 2,3,5-Trimethacarb-d3, as supplied by vendors adhering to ISO 33405 metrology technical specifications, undergoes rigorous testing for deuteration rate determination via NMR and MS, with uniformity and long-term stability tracking [2]. This certified isotopic purity differentiates commercial analytical standards from in-house synthesized or lower-grade deuterated materials.

Analytical Chemistry Quality Control Isotope Ratio MS

Validated Application Scenarios for 2,3,5-Trimethacarb-d3 in Pesticide Residue and Metabolism Studies


Quantitative Residue Analysis in Food and Environmental Matrices via LC-MS/MS

2,3,5-Trimethacarb-d3 is used as a stable isotope-labeled internal standard for the quantification of 2,3,5-trimethylphenyl methylcarbamate residues in complex matrices such as fruits, vegetables, soil, and water . Its +3 Da mass shift enables unambiguous MRM detection, correcting for matrix-induced ionization suppression/enhancement and recovery losses during QuEChERS or solid-phase extraction sample preparation . This application is critical for regulatory compliance monitoring of this obsolete pesticide in imported agricultural commodities and for environmental fate studies .

Isomer-Specific Metabolic and Environmental Fate Studies

Given that technical trimethacarb is a mixture of two isomers with distinct toxicological and metabolic profiles (3,4,5-isomer comprising 77.8-83.3% of the mixture, 2,3,5-isomer 16.7-22.2%) , 2,3,5-Trimethacarb-d3 enables isomer-specific tracking in plant metabolism studies . This is essential for understanding differential hydroxylation patterns, conjugation rates, and the formation of isomer-specific metabolites that may have distinct toxicological relevance [1]. The deuterium label allows for precise quantitation even when metabolites co-elute chromatographically .

Method Validation and Proficiency Testing for Regulatory Laboratories

Regulatory and contract research laboratories conducting pesticide residue analysis under ISO/IEC 17025 accreditation require certified reference standards for method validation, calibration curve preparation, and proficiency testing . 2,3,5-Trimethacarb-d3, supplied with documented isotopic purity and stability per ISO 33405 metrological specifications , meets these stringent requirements. Its use as an internal standard is documented in multi-residue methods employing supercritical fluid chromatography-high-resolution mass spectrometry (SFC-HRMS) for high-throughput screening of pesticide residues [1].

Comparative Toxicological Assessment of Carbamate Isomers

The 2,3,5-isomer exhibits higher acute oral toxicity in rats (LD50 130 mg/kg) compared to the 3,4,5-isomer (LD50 175–225 mg/kg) . 2,3,5-Trimethacarb-d3 serves as an essential analytical standard for in vitro metabolism studies designed to elucidate the mechanistic basis for this differential toxicity, including rates of carbamoylation of acetylcholinesterase and subsequent decarbamoylation kinetics . The deuterated standard enables precise quantification of the parent compound and its metabolites in microsomal incubation systems .

Technical Documentation Hub

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